molecular formula C2H7ClSi B15288262 Chloro-deuterio-bis(trideuteriomethyl)silane

Chloro-deuterio-bis(trideuteriomethyl)silane

Cat. No.: B15288262
M. Wt: 101.66 g/mol
InChI Key: YGHUUVGIRWMJGE-UAVYNJCWSA-N
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Description

Chloro-deuterio-bis(trideuteriomethyl)silane is a deuterated organosilicon compound with the molecular formula ClD(CD₃)₂Si. It features deuterium (D) substitution at both the chloro group and the methyl substituents, distinguishing it from non-deuterated analogs. This compound is primarily utilized in specialized research contexts, such as isotopic labeling in nuclear magnetic resonance (NMR) spectroscopy and mechanistic studies in organometallic chemistry, where deuterium’s low neutron absorption cross-section and distinct vibrational properties are advantageous .

Properties

Molecular Formula

C2H7ClSi

Molecular Weight

101.66 g/mol

IUPAC Name

chloro-deuterio-bis(trideuteriomethyl)silane

InChI

InChI=1S/C2H7ClSi/c1-4(2)3/h4H,1-2H3/i1D3,2D3,4D

InChI Key

YGHUUVGIRWMJGE-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si]([2H])(C([2H])([2H])[2H])Cl

Canonical SMILES

C[SiH](C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-deuterio-bis(trideuteriomethyl)silane can be synthesized through the deuteration of silanes using deuterium oxide (D₂O) as a deuterium source. This process is typically mediated by visible light and does not require metal catalysts, making it an efficient and environmentally friendly method . The reaction involves the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) between silanes and a thiol HAT catalyst, resulting in high deuterium incorporation and yields .

Industrial Production Methods

For industrial-scale production, continuous-flow micro-tubing reactors can be employed to enhance reaction efficiency. This method allows for the synthesis of deuterated silanes on a large scale, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Chloro-deuterio-bis(trideuteriomethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro-deuterio-bis(trideuteriomethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chloro-deuterio-bis(trideuteriomethyl)silane exerts its effects involves the transfer of deuterium atoms to target molecules. This process is facilitated by the photoredox-catalyzed polarity matched hydrogen atom transfer (HAT) mechanism, which ensures efficient deuterium incorporation . The molecular targets and pathways involved include various organic substrates and functional groups that undergo deuterium exchange or incorporation.

Comparison with Similar Compounds

Research Implications

Deuterated silanes are critical in:

  • Mechanistic studies : Isotopic labeling clarifies reaction pathways in hydrosilylation and polymerization.
  • Material science : Enhanced thermal stability supports their use in high-performance silicones.

Biological Activity

Chloro-deuterio-bis(trideuteriomethyl)silane is a specialized organosilicon compound with significant potential in biological and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of deuterium isotopes, which can enhance the stability and reactivity of the compound compared to its non-deuterated counterparts. The incorporation of deuterium can influence metabolic pathways and alter the pharmacokinetics of the compound, making it a subject of interest in drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

  • Inhibition of Soluble Adenylyl Cyclase (sAC) : Studies indicate that compounds similar to this compound can inhibit soluble adenylyl cyclase, a key enzyme in cAMP signaling pathways. This inhibition has therapeutic implications for conditions such as ocular hypotony and liver diseases like non-alcoholic steatohepatitis (NASH) .
  • Impact on Cellular Signaling : The compound may modulate intracellular signaling cascades that regulate cellular functions such as apoptosis, lysosomal acidification, and ATP production. This modulation is crucial for understanding its role in inflammatory and autoimmune diseases .

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological TargetEffect ObservedImplications
sACInhibitionPotential treatment for NASH and ocular conditions
cAMP signalingModulationRole in apoptosis and lysosomal function
Enzyme ActivityEnhanced stabilityImproved pharmacokinetics due to deuteration

Detailed Findings

  • Study on sAC Inhibition : Research has demonstrated that this compound can effectively inhibit sAC activity, leading to decreased cAMP levels in cellular models. This reduction is associated with altered cell survival rates and inflammatory responses, suggesting potential applications in treating diseases characterized by aberrant sAC activity .
  • Effects on Metabolic Pathways : The introduction of deuterium has been shown to affect metabolic pathways significantly. For instance, compounds with deuterated methyl groups exhibit slower metabolism compared to their non-deuterated analogs, which could prolong their therapeutic effects in clinical settings .

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